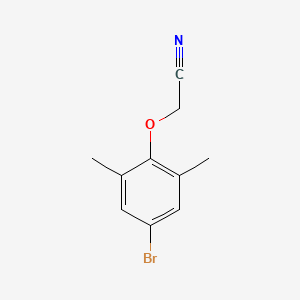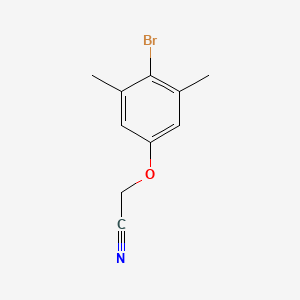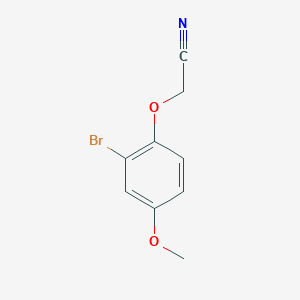
4-甲基四氢-2H-吡喃-4-甲醛
描述
“4-Methyltetrahydro-2H-pyran-4-carbaldehyde” is a chemical compound with the molecular formula C7H12O2 . It is a colorless or white to yellow solid or liquid .
Molecular Structure Analysis
The molecular weight of “4-Methyltetrahydro-2H-pyran-4-carbaldehyde” is 128.17 . The InChI key is XZWKQAMCAQYQGL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point of “4-Methyltetrahydro-2H-pyran-4-carbaldehyde” is predicted to be 180.1±33.0 °C and its density is predicted to be 1.046±0.06 g/cm3 . It is recommended to be stored in an inert atmosphere, under -20°C .科学研究应用
Pharmaceutical Synthesis
4-Methyltetrahydro-2H-pyran-4-carbaldehyde: is utilized in the synthesis of various pharmaceutical compounds. Its aldehyde group is reactive and can be used to form imines or amides, which are common intermediates in the production of pharmaceuticals . The compound’s structure is also amenable to further functionalization, making it a versatile building block in drug design and synthesis.
Organic Synthesis
In organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex organic molecules. It can undergo a range of reactions, including condensation, reduction, and cycloaddition, to yield a variety of heterocyclic compounds . These reactions are fundamental in creating compounds with potential applications in medicinal chemistry and material science.
Material Science
The compound’s utility in material science stems from its ability to act as a precursor for the synthesis of polymers and resins . Its incorporation into polymeric structures can impart desirable properties such as flexibility, chemical resistance, and thermal stability.
Agriculture
In the agricultural sector, 4-Methyltetrahydro-2H-pyran-4-carbaldehyde may be used in the synthesis of agrochemicals such as pesticides and herbicides . Its reactivity allows for the creation of compounds that can selectively target and control pests and weeds, thereby improving crop yields.
Food Industry
While direct applications in the food industry are not commonly reported for this compound, its derivatives could be used as flavoring agents or preservatives . The compound’s structure allows for modification into substances that enhance the taste and shelf-life of food products.
Environmental Applications
This compound could potentially be used in environmental applications, such as the development of green solvents and the synthesis of biodegradable materials . Its low toxicity and the possibility of deriving it from renewable resources make it an attractive option for sustainable practices.
安全和危害
“4-Methyltetrahydro-2H-pyran-4-carbaldehyde” is labeled with the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
4-methyloxane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(6-8)2-4-9-5-3-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWKQAMCAQYQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608991 | |
| Record name | 4-Methyloxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyltetrahydro-2H-pyran-4-carbaldehyde | |
CAS RN |
65626-22-4 | |
| Record name | 4-Methyloxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyloxane-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

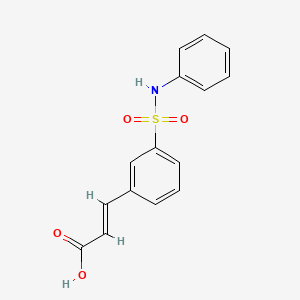
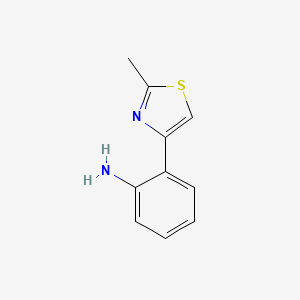
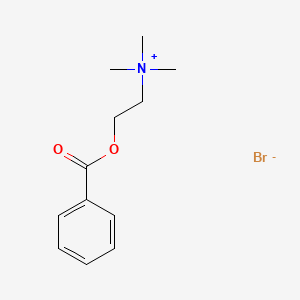

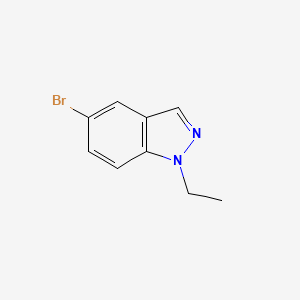

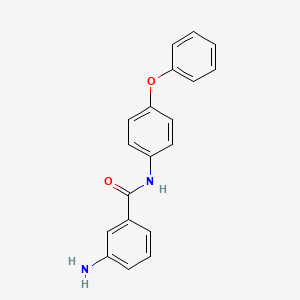

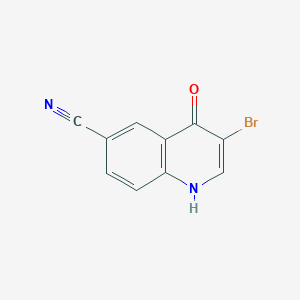
![2-[3-(3-Phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B1290196.png)
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1290197.png)
